molecular formula C20H18N4O3 B11129158 2-(2,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11129158
M. Wt: 362.4 g/mol
InChI Key: MBYYAATWSBAGAM-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxyphenylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, thereby modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both 2,4-dimethoxyphenyl and 3-methoxyphenyl groups, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O3/c1-25-14-6-4-5-13(11-14)17-9-10-21-20-22-19(23-24(17)20)16-8-7-15(26-2)12-18(16)27-3/h4-12H,1-3H3

InChI Key

MBYYAATWSBAGAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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